AZD1981

概述

准备方法

AZD-1981 的合成涉及到 4-(乙酰氨基)-3-[(4-氯苯基)硫基]-2-甲基-1H-吲哚-1-乙酸的制备 . 合成路线通常包括以下步骤:

吲哚核的形成: 这涉及到将合适的先驱体环化以形成吲哚环。

硫醚基团的引入: 4-氯苯基硫基通过取代反应引入。

乙酰化: 乙酰基添加到吲哚环上的氨基。

最终修饰: 羧酸基团的引入完成合成。

AZD-1981 的工业生产方法可能涉及对这些步骤的优化,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

AZD-1981 经历了几种类型的化学反应:

氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。

还原: 还原反应可以修饰 AZD-1981 中存在的官能团。

取代: 硫醚和乙酰基可以在适当条件下被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用的特定反应条件和试剂。

科学研究应用

Pharmacological Profile

AZD1981 is characterized as a potent, fully reversible, functionally non-competitive antagonist of human CRTh2. Its binding affinity is notable, with an IC50 of approximately 4 nM for receptor binding and 8.5-50 nM for functional assays. The compound exhibits high plasma protein binding (97%) and has been shown to interact with various metabolic pathways, including weak inhibition of CYP2C9 and OATP1B1 .

Key Pharmacological Properties

| Property | Value |

|---|---|

| Binding Affinity (IC50) | 4 nM |

| Functional Assay (IC50) | 8.5-50 nM |

| Plasma Protein Binding | 97% |

| Inhibition of CYP2C9 | Weak (>10 μM) |

| Induction of CYP3A4 | Yes |

Asthma Management

This compound has been investigated for its potential to improve lung function in asthma patients. In two Phase II clinical trials, this compound was administered to patients with stable asthma who were either withdrawn from inhaled corticosteroids or were symptomatic despite high-dose corticosteroid therapy. The primary endpoint was the morning peak expiratory flow rate, which showed nonsignificant improvements compared to placebo, although secondary outcomes indicated better control over asthma symptoms in treated groups .

Chronic Rhinosinusitis with Nasal Polyps

In a study focusing on chronic rhinosinusitis with nasal polyps (CRSwNP), this compound was evaluated as an add-on therapy to intranasal corticosteroids. The primary outcome was the reduction in nasal polyp size measured by the nasal polyp score at 12 weeks. Results indicated that this compound significantly reduced polyp size compared to placebo .

Chronic Spontaneous Urticaria

This compound has also been tested in patients suffering from chronic spontaneous urticaria (CSU), particularly those unresponsive to antihistamines. A randomized controlled trial demonstrated that treatment with this compound led to significant reductions in urticaria activity scores and improved eosinophil dynamics without serious adverse events .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing that it is generally well-tolerated with no serious adverse events reported during clinical trials. Common side effects were mild and included headaches and gastrointestinal disturbances .

作用机制

相似化合物的比较

AZD-1981 在作为 DP2 受体拮抗剂的高选择性和效力方面是独特的 . 类似的化合物包括:

非维吡普兰: 另一个 DP2 受体拮抗剂,已对其在治疗哮喘方面的潜力进行了研究。

塞替吡普兰: 一个 DP2 受体拮抗剂,研究其对脱发和其他疾病的影响。

拉马曲班: 血栓烷受体和 DP2 受体的双重拮抗剂,用于治疗过敏性鼻炎。

与这些化合物相比,AZD-1981 在临床试验中已显示出良好的安全性 和有效性,使其成为进一步开发的有希望的候选者 .

生物活性

AZD1981 is a selective and potent antagonist of the CRTh2 receptor, primarily developed for the treatment of asthma and other allergic conditions. This article delves into its biological activity, supported by various studies, pharmacological data, and clinical findings.

This compound functions as a fully reversible, non-competitive antagonist of the human CRTh2 receptor. By blocking this receptor, this compound inhibits the actions of prostaglandin D2 (PGD2), a key mediator in eosinophil activation and chemotaxis. This mechanism is crucial for reducing eosinophilic inflammation associated with conditions like asthma.

Preclinical Pharmacology

In preclinical studies, this compound demonstrated significant pharmacological effects:

- Binding Affinity : The compound exhibits an IC50 for binding of 4 nM.

- Functional Activity : The functional IC50 ranges from 8.5 to 50 nM.

- Plasma Protein Binding : It shows high plasma protein binding at 97% .

Effects on Eosinophils and Basophils

This compound effectively blocks several eosinophil functions:

- CD11b Expression : Inhibits agonist-induced expression.

- Shape Change : Prevents shape changes in eosinophils and basophils.

- Chemotaxis : Reduces chemotaxis in Th2 cells and eosinophils .

Phase II Trials

Two significant Phase II randomized trials assessed the efficacy of this compound in patients with asthma:

- Study Design : Patients were randomized to receive either this compound (doses up to 1000 mg BID) or placebo for four weeks.

- Primary Outcomes : The primary efficacy variable was the change in morning peak expiratory flow (PEF).

- Results :

- There was a non-significant increase in morning PEF in the this compound group compared to placebo (9.5 L/min vs. placebo, P = 0.086) in one study and (12 L/min vs. placebo, P = 0.16) in another .

- Significant improvements were noted in Asthma Control Questionnaire (ACQ-5) scores (0.26–0.3 units vs. placebo, P = 0.010–0.022), particularly among atopic patients .

Eosinophil Dynamics

A study focusing on eosinophil dynamics revealed:

- Circulating Eosinophils : Treatment with this compound increased circulating eosinophils but impaired PGD2-mediated shape change significantly.

- CRTh2 Expression : Surface expression of CRTh2 on blood basophils rose during treatment, indicating receptor engagement .

Safety Profile

This compound has been reported to be well tolerated across various studies, with no serious adverse events noted during clinical trials .

Summary of Findings

| Study | Dose | Primary Outcome | Result |

|---|---|---|---|

| Phase II Trial 1 | 1000 mg BID | Morning PEF | Non-significant increase (9.5 L/min) |

| Phase II Trial 2 | 1000 mg BID | Morning PEF | Non-significant increase (12 L/min) |

| Both Trials | Various doses | ACQ-5 Scores | Significant improvement (0.26–0.3 units) |

属性

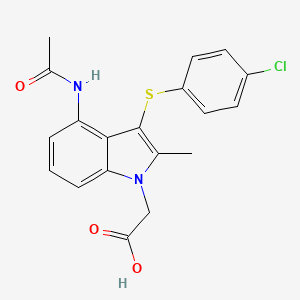

IUPAC Name |

2-[4-acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-11-19(26-14-8-6-13(20)7-9-14)18-15(21-12(2)23)4-3-5-16(18)22(11)10-17(24)25/h3-9H,10H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYIGNODXSRKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=C2N1CC(=O)O)NC(=O)C)SC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025620 | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802904-66-1 | |

| Record name | AZD-1981 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802904661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1981 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Acetylamino)-3-((4-chlorophenyl)thio)-2-methyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1981 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AD53WQ2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。